Cas no 239085-88-2 (Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate)
Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate
- ethyl (E)-2-cyano-3-(2,5-difluoroanilino)prop-2-enoate
- NE30446
- Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate
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- Inchi: 1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+
- InChI Key: WEYNZBYZZUOMCZ-BQYQJAHWSA-N
- SMILES: FC1C=CC(=CC=1N/C=C(\C#N)/C(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 376
- XLogP3: 2.9
- Topological Polar Surface Area: 62.1
Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126973-5mg |
Ethyl 2-Cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 5mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B126973-10mg |
Ethyl 2-Cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 10mg |
$ 65.00 | 2022-04-02 | ||
| TRC | B126973-50mg |
Ethyl 2-Cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 50mg |
$ 95.00 | 2022-04-02 | ||
| Enamine | EN300-49748-0.05g |
ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
| Enamine | EN300-49748-0.1g |
ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-49748-0.25g |
ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
| Enamine | EN300-49748-0.5g |
ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
| Enamine | EN300-49748-1.0g |
ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 95.0% | 1.0g |
$256.0 | 2025-02-20 | |
| Enamine | EN300-49748-2.5g |
ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
| Enamine | EN300-49748-5.0g |
ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate |
239085-88-2 | 95.0% | 5.0g |
$743.0 | 2025-02-20 |
Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate
Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate (CAS No. 239085-88-2): A Comprehensive Overview
Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate, identified by its CAS number 239085-88-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and exploration for potential therapeutic applications.
The molecular structure of Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate is characterized by its unique functional groups, including a cyano group, an amine group, and a conjugated enone system. These features contribute to its distinct chemical properties and reactivity, which are crucial for its role in synthetic chemistry and biological assays. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring further enhances its electronic properties and influences its interaction with biological targets.
In recent years, Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate has been extensively studied for its potential in drug discovery. The compound's ability to act as a building block in the synthesis of more complex molecules has made it valuable in the development of novel pharmaceutical agents. Researchers have explored its utility in creating derivatives with enhanced pharmacological properties, such as improved solubility, bioavailability, and target specificity.
One of the most intriguing aspects of Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate is its role in the synthesis of bioactive molecules. The cyano group and the amine group provide reactive sites for further functionalization, allowing chemists to tailor the molecule's properties to specific needs. This flexibility has led to the development of several novel compounds that show promise in preclinical studies. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and anticancer effects.
The fluorine atoms present in the phenyl ring are particularly noteworthy due to their significant impact on the molecule's biological activity. Fluorine substitution is a well-known strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic profiles. In Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate, these fluorine atoms contribute to its unique electronic environment, which may enhance its interaction with biological targets such as enzymes and receptors.
Recent studies have also highlighted the compound's potential in the development of agrochemicals. The structural features of Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate make it a suitable candidate for synthesizing novel pesticides and herbicides. These applications are particularly relevant in the context of increasing global food security challenges, where efficient and sustainable agricultural practices are essential.
The synthesis of Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to achieve high yields and purity. These methods underscore the importance of modern synthetic methodologies in producing complex organic molecules like this one.
In conclusion, Ethyl 2-Cyano-3-(2,5-difluorophenyl)aminoprop-2-enoate (CAS No. 239085-88-2) is a versatile compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure and functional groups make it a valuable tool for synthesizing bioactive molecules with diverse applications. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the development of next-generation therapeutic agents.
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